Anticancer agent 43

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

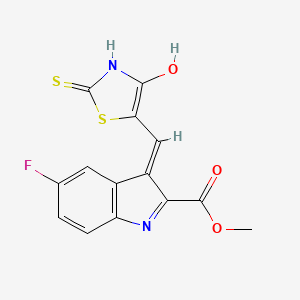

C14H9FN2O3S2 |

|---|---|

Molecular Weight |

336.4 g/mol |

IUPAC Name |

methyl (3E)-5-fluoro-3-[(4-hydroxy-2-sulfanylidene-3H-1,3-thiazol-5-yl)methylidene]indole-2-carboxylate |

InChI |

InChI=1S/C14H9FN2O3S2/c1-20-13(19)11-8(5-10-12(18)17-14(21)22-10)7-4-6(15)2-3-9(7)16-11/h2-5,18H,1H3,(H,17,21)/b8-5+ |

InChI Key |

GBWAVAUPOYYLNO-VMPITWQZSA-N |

Isomeric SMILES |

COC(=O)C\1=NC2=C(/C1=C\C3=C(NC(=S)S3)O)C=C(C=C2)F |

Canonical SMILES |

COC(=O)C1=NC2=C(C1=CC3=C(NC(=S)S3)O)C=C(C=C2)F |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Mechanism of Action of Anticancer Agent 43

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anticancer Agent 43, also identified as compound 3a with the chemical name 5-fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester, is a novel synthetic indole-thiazolidinone hybrid molecule. This agent has demonstrated significant cytotoxic activity against a range of human cancer cell lines. Its primary mechanism of action involves the induction of apoptosis through a caspase-dependent pathway and the infliction of DNA damage, leading to cancer cell death. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, including detailed experimental protocols, quantitative data, and visual representations of the associated signaling pathways.

Core Mechanism of Action: Induction of Apoptosis and DNA Damage

This compound exerts its cytotoxic effects on cancer cells through two primary mechanisms: the induction of programmed cell death (apoptosis) and the generation of DNA damage.

Apoptosis Induction

The agent triggers the intrinsic pathway of apoptosis, a tightly regulated process of cell self-destruction. This is primarily mediated through the activation of a cascade of cysteine-aspartic proteases known as caspases. Specifically, this compound has been shown to induce apoptosis through a mechanism dependent on caspase-3, Poly (ADP-ribose) polymerase 1 (PARP1), and the pro-apoptotic protein Bax in HepG2 human hepatoma cells.[1] The activation of caspase-3, a key executioner caspase, leads to the cleavage of essential cellular proteins, including PARP1, which is involved in DNA repair. The cleavage of PARP1 is a hallmark of apoptosis. Furthermore, the involvement of Bax suggests a mitochondrial-mediated apoptotic pathway, where Bax promotes the release of cytochrome c from the mitochondria, leading to the activation of the caspase cascade.

DNA Damage

In addition to inducing apoptosis, this compound has been observed to cause DNA damage in various cancer cell lines, including HCT116 (colon cancer), MCF-7 (breast cancer), and HepG2 (liver cancer).[1] The damage to nuclear DNA contributes to the agent's anticancer activity. Notably, the extent of DNA damage induced by this compound is significantly less in normal Balb/c 3T3 fibroblasts compared to HepG2 carcinoma cells, suggesting a degree of selectivity towards cancer cells.[1]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the cytotoxic and DNA-damaging effects of this compound across various human cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | GI₅₀ (µM) |

| HepG2 | Hepatoma | 12.1 |

| MCF-7 | Breast Cancer | 0.7 |

| HCT116 | Colon Cancer | 0.8 |

| HeLa | Cervical Cancer | 49.3 |

| A549 | Lung Cancer | 9.7 |

GI₅₀: The concentration of the agent that causes 50% growth inhibition.

Table 2: DNA Damage Induced by this compound (Comet Assay)

| Cell Line | Concentration (µM) | % Tail DNA | Olive Tail Moment (OTM) |

| HCT116 | 0.7 | 16.1% | 3.7 |

| HepG2 | 45 | 26.2% | 13.2 |

| Balb/c 3T3 (normal) | 55 | 8.4% | 3.5 |

Signaling Pathways and Experimental Workflows

Apoptosis Signaling Pathway

The following diagram illustrates the proposed signaling pathway for apoptosis induction by this compound.

Experimental Workflow for Assessing Anticancer Activity

The following diagram outlines a typical workflow for evaluating the anticancer properties of a compound like this compound.

Detailed Experimental Protocols

The following are detailed, representative protocols for the key experiments used to elucidate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

-

Materials:

-

Human cancer cell lines (e.g., HepG2, MCF-7, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and the GI₅₀ value.

-

Western Blot for Apoptosis Markers (Caspase-3 and PARP1)

This protocol is for detecting the activation of apoptosis-related proteins.

-

Materials:

-

Treated and untreated cancer cells

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-caspase-3, anti-cleaved caspase-3, anti-PARP1, anti-cleaved PARP1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Lyse the cells and determine the protein concentration.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Detect the protein bands using an imaging system.

-

DNA Damage Assessment (Comet Assay)

This protocol is for quantifying DNA strand breaks in individual cells.

-

Materials:

-

Treated and untreated cells

-

Low melting point agarose

-

Normal melting point agarose

-

Microscope slides

-

Lysis solution (high salt and detergent)

-

Alkaline electrophoresis buffer

-

Neutralizing buffer

-

DNA staining solution (e.g., SYBR Green)

-

Fluorescence microscope with image analysis software

-

-

Procedure:

-

Embed a single-cell suspension in low melting point agarose on a pre-coated microscope slide.

-

Lyse the cells by immersing the slides in lysis solution.

-

Unwind the DNA by placing the slides in alkaline electrophoresis buffer.

-

Perform electrophoresis under alkaline conditions.

-

Neutralize the slides and stain the DNA.

-

Visualize the "comets" using a fluorescence microscope.

-

Quantify the DNA damage by measuring the percentage of DNA in the tail and the Olive Tail Moment using image analysis software.

-

Conclusion

This compound is a promising preclinical candidate that exhibits potent anticancer activity through the induction of apoptosis and DNA damage. The agent's ability to activate the caspase-3/PARP1 pathway and its preferential effect on cancer cells highlight its potential for further development as a therapeutic agent. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to understand and further investigate the mechanism of action of this and similar compounds.

References

An In-depth Technical Guide to the Apoptosis Pathway of Anticancer Agent 43

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anticancer agent 43 is a novel compound demonstrating significant cytotoxic effects against a range of human tumor cell lines. This technical guide delineates the core mechanism of action of this compound, focusing on its ability to induce programmed cell death, or apoptosis. The agent triggers the intrinsic apoptotic pathway, a cellular cascade culminating in cell demise, characterized by the activation of key effector proteins. This document provides a comprehensive overview of the signaling pathways involved, quantitative data from cytotoxicity and DNA damage assays, and detailed experimental protocols for the key experiments cited, offering a foundational resource for researchers in oncology and drug development.

Core Mechanism of Action: Induction of Apoptosis

This compound exerts its anticancer effects primarily through the induction of apoptosis. This process is mediated by a caspase-dependent pathway involving key players in the intrinsic apoptotic cascade. The central mechanism involves the activation of caspase-3, cleavage of poly(ADP-ribose) polymerase 1 (PARP1), and a dependency on the pro-apoptotic protein Bax.[1] Furthermore, this compound has been shown to induce DNA damage, a common trigger for the intrinsic apoptosis pathway.[1]

Signaling Pathway

The apoptotic cascade initiated by this compound follows the intrinsic, or mitochondrial, pathway. This pathway is triggered by cellular stress, such as the DNA damage induced by the agent. This leads to the activation of pro-apoptotic proteins like Bax. Bax activation results in the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3. Active caspase-3 is responsible for the cleavage of numerous cellular substrates, including PARP1, ultimately leading to the biochemical and morphological hallmarks of apoptosis.

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Quantitative Data

The following tables summarize the currently available quantitative data on the efficacy of this compound.

Table 1: In Vitro Cytotoxicity (GI50)

The 50% growth inhibition (GI50) values demonstrate the cytotoxic potency of this compound across various human cancer cell lines.

| Cell Line | Cancer Type | GI50 (µM) |

| HCT116 | Colon Carcinoma | 0.8 |

| HepG2 | Hepatocellular Carcinoma | 12.1 |

| MCF-7 | Breast Adenocarcinoma | 0.7 |

| HeLa | Cervical Adenocarcinoma | 49.3 |

| A549 | Lung Carcinoma | 9.7 |

Data sourced from MedchemExpress.[1]

Table 2: Apoptosis Induction in HepG2 Cells

| Concentration (µM) | Incubation Time (h) | Outcome |

| 45 | 24 | Induction of apoptosis via caspase-3, PARP1, and Bax dependent pathways. |

Data sourced from MedchemExpress.[1]

Table 3: DNA Damage Induction

The induction of DNA damage is presented as the percentage of DNA in the comet tail (% Tail DNA) and the Olive Tail Moment (OTM).

| Cell Line | Concentration (µM) | % Tail DNA | OTM |

| HCT116 | 0.7 | 16.1 | 3.7 |

| HepG2 | 45 | 26.2 | 13.2 |

| Balb/c 3T3 | 55 | 8.4 | 3.5 |

Data sourced from MedchemExpress.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action.

Cell Viability Assay (MTT Assay)

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound.

Workflow:

Caption: Workflow for the MTT-based cell viability assay.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

-

Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).

-

Following incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plates for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

Caspase-3 Activity Assay (Colorimetric)

This protocol describes a colorimetric assay to quantify the activity of caspase-3 in cells treated with this compound.

Workflow:

Caption: Workflow for a colorimetric caspase-3 activity assay.

Materials:

-

6-well plates

-

Cells and complete medium

-

This compound

-

Cell lysis buffer

-

Reaction buffer

-

Caspase-3 substrate (DEVD-pNA)

-

Microplate reader

Procedure:

-

Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., 45 µM) for a specific time (e.g., 24 hours). Include a vehicle-treated control.

-

Harvest the cells and centrifuge to obtain a cell pellet.

-

Resuspend the cell pellet in ice-cold cell lysis buffer and incubate on ice for 10 minutes.

-

Centrifuge the lysate at 10,000 x g for 1 minute at 4°C.

-

Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford assay).

-

In a 96-well plate, add 50 µg of protein lysate to each well and adjust the volume to 50 µL with cell lysis buffer.

-

Add 50 µL of 2X Reaction Buffer.

-

Add 5 µL of the 4 mM DEVD-pNA substrate.

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Compare the absorbance of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

PARP1 Cleavage and Bax Expression Analysis (Western Blot)

This protocol details the use of Western blotting to detect the cleavage of PARP1 and changes in Bax expression levels.

Workflow:

Caption: General workflow for Western blot analysis.

Materials:

-

Cell lysates from treated and untreated cells

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-PARP1, anti-Bax, and a loading control like anti-actin or anti-tubulin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) detection reagents

-

Imaging system

Procedure:

-

Prepare cell lysates from cells treated with this compound and untreated controls as described in the caspase activity assay protocol.

-

Determine the protein concentration of each lysate.

-

Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

-

Load the samples onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies (e.g., anti-PARP1 at 1:1000, anti-Bax at 1:1000) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Apply ECL detection reagents and visualize the protein bands using an imaging system. Cleaved PARP1 will appear as an 89 kDa fragment, while full-length PARP1 is 116 kDa. Changes in the intensity of the Bax band will indicate altered expression.

DNA Damage Assessment (Comet Assay)

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA damage in individual cells.

Workflow:

Caption: Workflow for the alkaline comet assay.

Materials:

-

Treated and untreated cells

-

Low melting point agarose

-

Normal melting point agarose

-

Microscope slides

-

Lysis solution

-

Alkaline electrophoresis buffer

-

Neutralization buffer

-

DNA staining solution (e.g., SYBR Green)

-

Fluorescence microscope with appropriate filters

-

Comet assay analysis software

Procedure:

-

Treat cells with this compound at the desired concentrations.

-

Harvest the cells and resuspend them in PBS at a concentration of 1 x 10^5 cells/mL.

-

Mix the cell suspension with low melting point agarose at a 1:10 ratio (v/v) and pipette onto a pre-coated slide.

-

Allow the agarose to solidify at 4°C.

-

Immerse the slides in cold lysis solution for at least 1 hour at 4°C.

-

Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.

-

Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.

-

Gently remove the slides and wash them with neutralization buffer.

-

Stain the DNA with a fluorescent dye.

-

Visualize the slides using a fluorescence microscope. Damaged DNA will migrate out of the nucleus, forming a "comet tail."

-

Analyze at least 50 cells per sample using comet assay software to quantify the extent of DNA damage (e.g., % Tail DNA, Olive Tail Moment).

Conclusion

This compound is a promising cytotoxic compound that induces apoptosis in cancer cells through the intrinsic pathway. Its mechanism of action, involving DNA damage and the subsequent activation of a Bax-dependent, caspase-3-mediated cell death program, provides a solid foundation for further preclinical and clinical investigation. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers aiming to further elucidate the therapeutic potential of this agent. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and the identification of predictive biomarkers to guide its clinical development.

References

In-Depth Technical Guide: DNA Damage Induction by Anticancer Agent 43

Abstract

Anticancer Agent 43, identified as 5-fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester, is a novel synthetic compound demonstrating significant potential in oncology research. This technical guide provides a comprehensive overview of its mechanism of action, with a specific focus on its capacity to induce DNA damage in cancer cells. The document details the quantitative effects of the agent on various cell lines, provides granular experimental protocols for key assays, and visualizes the associated molecular pathways. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic applications of this compound.

Introduction

This compound (CAS 2470015-35-9), also referred to as compound 3a in seminal literature, is an indole-thiazolidinone hybrid molecule.[1] Initial studies have revealed its potent cytotoxic effects against a range of human tumor cell lines, including breast (MCF-7), colon (HCT116), and liver (HepG2) cancer cells.[2] A primary mechanism contributing to its anticancer activity is the induction of DNA damage, which subsequently triggers programmed cell death (apoptosis).[2][3] This document synthesizes the current knowledge on the DNA-damaging properties of this compound, offering a technical resource for its further investigation and development.

Quantitative Analysis of DNA Damage

The genotoxic effects of this compound have been quantified using the single-cell gel electrophoresis (comet) assay. This assay measures the extent of DNA fragmentation in individual cells. The results, summarized below, demonstrate a dose-dependent increase in DNA damage across multiple cancer cell lines, with comparatively lower impact on non-malignant cells.[2]

| Cell Line | Compound Concentration (µM) | Tail DNA (%) | Olive Tail Moment (OTM) |

| HCT116 (Colon Carcinoma) | 0.7, 45, 55 | 16.1 | 3.7 |

| HepG2 (Hepatocellular Carcinoma) | 0.7, 45, 55 | 26.2 | 13.2 |

| Balb/c 3T3 (Normal Fibroblasts) | 0.7, 45, 55 | 8.4 | 3.5 |

Table 1: DNA Damage Metrics in Cancer and Normal Cell Lines Treated with this compound. Data sourced from MedchemExpress, citing Kryshchyshyn-Dylevych A, et al. (2021).

Signaling Pathways

DNA Damage Response and Apoptotic Pathway

This compound-induced DNA damage initiates a cellular signaling cascade that culminates in apoptosis. While the precise upstream sensors of the DNA damage (e.g., ATM, ATR) have not been fully elucidated for this specific compound, the downstream pathway is well-characterized. The damage triggers a Bax-dependent apoptotic mechanism, leading to the activation of executioner caspase-3 and the subsequent cleavage of Poly (ADP-ribose) polymerase 1 (PARP1), a protein critical for DNA repair. The cleavage of PARP1 is a hallmark of apoptosis, preventing damaged cells from repairing their DNA and ensuring their elimination.

References

In-Depth Technical Guide: Anticancer Agent 43 (CAS 2470015-35-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anticancer agent 43, identified as methyl 5-fluoro-3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate, is a novel indole-thiazolidinone hybrid molecule with potent and selective anticancer properties.[1][2] This document provides a comprehensive technical overview of its synthesis, mechanism of action, and key experimental data. The agent induces apoptosis in human tumor cells through a caspase-3, PARP1, and Bax-dependent pathway and causes significant DNA damage.[3] This guide is intended to serve as a resource for researchers in oncology and drug development, providing detailed experimental protocols and structured data to facilitate further investigation and development of this promising anticancer compound.

Chemical and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 2470015-35-9 | |

| Molecular Formula | C₁₄H₉FN₂O₃S₂ | |

| Molecular Weight | 336.36 g/mol | |

| Appearance | Light yellow to yellow solid | |

| Purity | 98.58% | |

| Solubility | DMSO: 125 mg/mL (371.63 mM; requires ultrasonic treatment) | |

| Storage | Powder: -20°C for 3 years. Stock Solution: -80°C for 6 months. |

Synthesis

This compound (referred to as compound 3a in the primary literature) is synthesized via a Knoevenagel condensation reaction.

Experimental Protocol: Synthesis of this compound

-

Reactants:

-

Methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate

-

2-Thioxothiazolidin-4-one (Rhodanine)

-

Anhydrous sodium acetate

-

Glacial acetic acid (solvent)

-

-

Procedure: a. A mixture of methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate (10 mmol), 2-thioxothiazolidin-4-one (10 mmol), and anhydrous sodium acetate (20 mmol) in glacial acetic acid (50 mL) is refluxed for 5-7 hours. b. The reaction progress is monitored by thin-layer chromatography (TLC). c. Upon completion, the reaction mixture is cooled to room temperature. d. The resulting precipitate is filtered, washed with water, and then with ethanol. e. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the final compound.

In Vitro Anticancer Activity

Cytotoxicity

This compound exhibits potent cytotoxic activity against a range of human cancer cell lines, with notably lower toxicity towards non-malignant cell lines.

| Cell Line | Cancer Type | GI₅₀ (µM) | Reference(s) |

| MCF-7 | Breast Cancer | 0.7 | |

| HCT116 | Colon Cancer | 0.8 | |

| A549 | Lung Cancer | 9.7 | |

| HepG2 | Hepatoma | 12.1 | |

| HeLa | Cervical Cancer | 49.3 | |

| WM793 | Melanoma | 80.4 | |

| THP-1 | Leukemia | 62.4 | |

| HaCaT | Non-malignant Keratinocytes | 98.3 | |

| Balb/c 3T3 | Non-malignant Fibroblasts | 40.8 |

A selectivity index (SI₅₀) of 28.94 towards human tumor cells has been reported.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

-

Cell Plating:

-

Cancer and non-malignant cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

-

Compound Treatment:

-

A stock solution of this compound is prepared in DMSO and serially diluted with culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

-

The culture medium is replaced with the medium containing the various concentrations of the compound. A vehicle control (DMSO) is also included.

-

-

Incubation:

-

The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

-

MTT Addition and Incubation:

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

-

-

Formazan Solubilization:

-

The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

-

Data Acquisition:

-

The absorbance is measured at 570 nm using a microplate reader.

-

The GI₅₀ (concentration causing 50% growth inhibition) is calculated from the dose-response curves.

-

Mechanism of Action

Induction of Apoptosis

This compound induces apoptosis in cancer cells, a key mechanism for its anticancer effect.

-

Cell Treatment:

-

HepG2 cells are treated with this compound (45 µM) for 24 hours.

-

-

Cell Harvesting and Staining:

-

Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.

-

Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes.

-

-

Flow Cytometry:

-

The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Signaling Pathway

The pro-apoptotic effect of this compound is mediated through the intrinsic mitochondrial pathway, involving the upregulation of the pro-apoptotic protein Bax and the subsequent activation of caspase-3 and cleavage of PARP1.

-

Cell Lysis and Protein Quantification:

-

HCT116 and MCF-7 cells are treated with this compound (0.7 µM) for 24 hours.

-

Cells are lysed, and protein concentration is determined using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

-

Immunoblotting:

-

The membrane is blocked and incubated with primary antibodies against Bax, cleaved caspase-3, cleaved PARP1, Cdk2, and a loading control (e.g., β-actin).

-

The membrane is then incubated with HRP-conjugated secondary antibodies.

-

-

Detection:

-

Protein bands are visualized using a chemiluminescence detection system.

-

Results indicate a decrease in the expression of Cdk2 protein in HCT116 and MCF-7 cells.

DNA Damage

This compound induces DNA damage in cancer cells, which likely contributes to its cytotoxic and pro-apoptotic effects.

| Cell Line | Concentration (µM) | Tail DNA (%) | OTM (Olive Tail Moment) | Reference(s) |

| HepG2 | 45 | 26.2 | 13.2 | |

| HCT116 | 0.7, 55 | 16.1 | 3.7 | |

| Balb/c 3T3 | 45 | 8.4 | 3.5 |

-

Cell Treatment and Embedding:

-

Cells (HepG2, HCT116, MCF-7, Balb/c 3T3) are treated with various concentrations of this compound.

-

Harvested cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

-

-

Lysis:

-

The slides are immersed in a high-salt lysis solution to remove cell membranes and cytoplasm, leaving the nuclear DNA.

-

-

Alkaline Unwinding and Electrophoresis:

-

The slides are placed in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis is performed to allow the fragmented DNA to migrate from the nucleus, forming a "comet tail".

-

-

Staining and Visualization:

-

The DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

-

Comets are visualized and analyzed using a fluorescence microscope and specialized software to quantify the extent of DNA damage (e.g., % Tail DNA, Olive Tail Moment).

-

Cell Cycle Analysis

This compound (45 µM, 24 h) did not show any significant effect on the transition of G1/S phases in HepG2 cells, suggesting that its primary mechanism of action is not through cell cycle arrest at this checkpoint.

Experimental Workflow

Conclusion

This compound (CAS 2470015-35-9) is a potent and selective anticancer compound that warrants further investigation. Its mechanism of action, involving the induction of apoptosis via the intrinsic pathway and the infliction of DNA damage, makes it a promising candidate for the development of new cancer therapeutics. The detailed protocols and comprehensive data presented in this guide provide a solid foundation for future preclinical and clinical studies.

References

The Discovery and Development of Indole-Thiazolidinone Anticancer Agents: A Technical Guide

Affiliation: Google Research

Abstract

The indole nucleus, a privileged scaffold in medicinal chemistry, has been extensively explored for the development of novel therapeutic agents. When hybridized with the thiazolidinone ring, another pharmacologically significant heterocycle, a promising class of anticancer compounds emerges. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of indole-thiazolidinone derivatives as potent anticancer agents. It is intended for researchers, scientists, and drug development professionals in the field of oncology. This document details the primary mechanisms of action, including tubulin polymerization inhibition and induction of apoptosis, and provides a compilation of quantitative pharmacological data. Furthermore, it outlines key experimental protocols for the synthesis and evaluation of these compounds and utilizes pathway and workflow diagrams to visually represent complex biological processes and experimental designs.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous search for novel and more effective chemotherapeutic agents. The hybridization of known pharmacophores is a well-established strategy in drug discovery to generate new molecular entities with enhanced potency and selectivity. The indole ring system is a core structural component of numerous natural and synthetic compounds with a wide range of biological activities, including anticancer effects. Similarly, the thiazolidinone scaffold is recognized for its diverse pharmacological properties and is present in several clinically used drugs.[1] The conjugation of these two heterocyclic systems has yielded a class of compounds with significant cytotoxic activity against a variety of human cancer cell lines.[2][3]

This guide focuses on the core scientific and technical aspects of indole-thiazolidinone anticancer agents, summarizing key findings, presenting quantitative data for comparative analysis, and providing detailed methodologies for crucial experiments.

Synthesis of Indole-Thiazolidinone Hybrids

The most prevalent and efficient method for synthesizing indole-thiazolidinone derivatives is the Knoevenagel condensation . This reaction typically involves the condensation of an indole-3-carboxaldehyde derivative with a thiazolidinone-containing active methylene compound.[4]

General Experimental Protocol: Knoevenagel Condensation

A mixture of an appropriately substituted indole-3-carboxaldehyde (1 equivalent) and a 2,4-thiazolidinedione or a related derivative (1 equivalent) is refluxed in a suitable solvent, such as glacial acetic acid or ethanol, often in the presence of a catalyst like piperidine or sodium acetate. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting solid product is typically collected by filtration, washed with a suitable solvent (e.g., hot ethanol), and may be further purified by recrystallization to yield the desired 5-ylidene-thiazolidinone derivative.

Figure 1. General workflow for the Knoevenagel condensation synthesis.

Mechanism of Anticancer Action

Indole-thiazolidinone derivatives exert their anticancer effects through multiple mechanisms, with the most prominent being the disruption of microtubule dynamics and the induction of apoptosis.

Tubulin Polymerization Inhibition

A primary mechanism of action for many potent indole-thiazolidinone compounds is the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton and are critical for the formation of the mitotic spindle during cell division. By disrupting microtubule dynamics, these agents arrest the cell cycle, typically in the G2/M phase, leading to apoptosis in rapidly proliferating cancer cells.

Molecular docking and competitive binding assays have revealed that these compounds often bind to the colchicine binding site on β-tubulin. This binding prevents the polymerization of tubulin dimers into microtubules, thereby destabilizing the microtubule network.

Figure 2. Signaling pathway for tubulin polymerization inhibition.

Induction of Apoptosis

Indole-thiazolidinone compounds are potent inducers of apoptosis, or programmed cell death. Evidence suggests that they primarily activate the intrinsic (mitochondrial) pathway of apoptosis. This is characterized by changes in the expression levels of the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability. Treatment with these compounds often leads to the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates the caspase cascade, culminating in the activation of executioner caspases like caspase-3. Activated caspase-3 cleaves key cellular substrates, such as poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Figure 3. Intrinsic apoptosis pathway induced by indole-thiazolidinones.

Kinase Inhibition

Certain indole-thiazolidinone derivatives have also been identified as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. A key target in this regard is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels that supply tumors with nutrients. By inhibiting VEGFR-2, these compounds can suppress tumor-induced angiogenesis, thereby limiting tumor growth and metastasis.

Quantitative Data Summary

The in vitro anticancer activity of indole-thiazolidinone derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following tables summarize the IC50 values for representative indole-thiazolidinone compounds from the literature.

Table 1: Cytotoxicity of Indole-Thiazolidinone Derivatives Against Various Cancer Cell Lines (IC50 in µM)

| Compound ID | MCF-7 (Breast) | HCT116 (Colon) | A549 (Lung) | HepG2 (Liver) | HCT-15 (Colon) | OVCAR-3 (Ovarian) |

| Hybrid VIII | - | - | - | - | 0.92 | - |

| Hybrid 55 | - | - | - | - | 0.92 | - |

| Hybrid 56 | 6.06 | - | - | - | - | 5.12 |

| Compound 7g | 40 | - | 40 | - | - | - |

| Compound 3a | 0.70 | 0.80 | 9.70 | 12.00 | - | - |

| Compound 5h | - | - | 0.0037 (H460) | - | 0.016 (HT-29) | - |

| Compound 28 | 2.1 | - | 4.6 | - | - | - |

Table 2: Tubulin Polymerization and Kinase Inhibition Data

| Compound ID | Target | IC50 (µM) | Reference |

| Hybrid VIII | Tubulin Polymerization | 2.92 | |

| Compound 5m | Tubulin Polymerization | 0.37 | |

| Compound G13 | Tubulin Polymerization | 13.5 | |

| Compound 2 | CDK2 | 56.97 | |

| Compound 23j | VEGFR-2 | 0.0037 |

Key Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the anticancer properties of indole-thiazolidinone compounds.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000–8,000 cells per well and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO2).

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570-590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Figure 4. Experimental workflow for the MTT cell viability assay.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.

-

Reagent Preparation: Reconstitute lyophilized, purified bovine tubulin on ice with a general tubulin buffer (e.g., 80 mM PIPES, 0.5 mM EGTA, 2.0 mM MgCl2, 1 mM GTP). Prepare serial dilutions of the test compound.

-

Reaction Setup: In a pre-warmed (37°C) 96-well black microplate, add the tubulin solution, a fluorescent reporter (e.g., DAPI, which preferentially binds to polymerized microtubules), and the test compound at various concentrations.

-

Initiation and Measurement: Initiate the polymerization reaction by adding GTP. Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity every 60 seconds for 60-90 minutes.

-

Data Analysis: Plot fluorescence intensity versus time. The increase in fluorescence corresponds to tubulin polymerization. Calculate the percentage of inhibition for each compound concentration relative to a vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and collect by centrifugation.

-

Fixation: Resuspend the cell pellet in cold PBS and fix the cells by adding cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 1 hour.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Incubate for 30 minutes at room temperature in the dark. Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase is indicative of microtubule-destabilizing agents.

Apoptosis Assessment by Western Blot

Western blotting is used to detect and quantify key proteins involved in the apoptotic pathway.

-

Protein Extraction: Treat cells with the test compound. After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat dry milk to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP, and a loading control like β-actin) overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Perform densitometry analysis to quantify the relative expression levels of the target proteins, normalized to the loading control.

Structure-Activity Relationships (SAR)

While a comprehensive SAR analysis is beyond the scope of this guide, some general trends have been observed:

-

Substituents on the Indole Ring: The nature and position of substituents on the indole nucleus can significantly impact cytotoxicity. For instance, electron-withdrawing groups at the 5-position of the indole ring, such as fluoro or nitro groups, have been shown to enhance anticancer activity in some series.

-

Linker and Thiazolidinone Moiety: Modifications to the thiazolidinone ring and the linker connecting it to the indole scaffold also play a crucial role. The presence of certain aryl-amino groups at the 2-position of the thiazolidinone ring can be important for potency.

Conclusion and Future Perspectives

Indole-thiazolidinone hybrids represent a promising and versatile class of anticancer agents. Their ability to target fundamental cellular processes such as cell division and apoptosis, often with high potency, underscores their therapeutic potential. The straightforward synthesis, typically via Knoevenagel condensation, allows for the generation of diverse chemical libraries for extensive structure-activity relationship studies.

Future research in this area should focus on optimizing the lead compounds to improve their pharmacological profiles, including aqueous solubility, metabolic stability, and in vivo efficacy. Further elucidation of their molecular targets and signaling pathways will aid in the rational design of next-generation derivatives with enhanced selectivity and reduced off-target effects. The continued exploration of this chemical space is warranted and holds the potential to deliver novel clinical candidates for the treatment of various cancers.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and anticancer activity of Indolin-2-one derivatives bearing the 4-thiazolidinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

Target Identification of Anticancer Agent 43: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anticancer Agent 43, a novel indole-thiazolidinone hybrid compound, has demonstrated significant cytotoxic effects against a panel of human cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, with a focus on elucidating its molecular targets. This document details the experimental methodologies employed to characterize its anticancer properties, presents quantitative data in a structured format, and visualizes the key signaling pathways and experimental workflows. While the direct molecular target of this compound is yet to be definitively identified, this guide synthesizes the available evidence to propose potential targets and outlines future directions for research.

Introduction

This compound, also identified as compound 3a, is a synthetic small molecule belonging to the class of indole-thiazolidinone hybrids.[1] Its chemical formula is C14H9FN2O3S2 and it is registered under CAS number 2470015-35-9. The compound has shown promising anticancer activity in preclinical studies, primarily through the induction of apoptosis and DNA damage in cancer cells. This guide serves as a technical resource for researchers interested in the target identification and mechanism of action of this compound and similar chemical scaffolds.

Quantitative Analysis of In Vitro Anticancer Activity

The cytotoxic and biological effects of this compound have been evaluated across various human cancer cell lines. The following tables summarize the key quantitative data from these studies.

Table 1: Cytotoxic Activity (GI50) of this compound

| Cell Line | Cancer Type | GI50 (µM) |

| HepG2 | Hepatoma | 12.1 |

| MCF-7 | Breast Cancer | 0.7 |

| HCT116 | Colon Cancer | 0.8 |

| HeLa | Cervical Cancer | 49.3 |

| A549 | Lung Cancer | 9.7 |

| WM793 | Melanoma | 80.4 |

| THP-1 | Leukemia | 62.4 |

Table 2: DNA Damage Induced by this compound (Comet Assay)

| Cell Line | Concentration (µM) | Tail DNA (%) | Olive Tail Moment (OTM) |

| HCT116 | 0.7 | 16.1 | 3.7 |

| HepG2 | 45 | 26.2 | 13.2 |

| Balb/c 3T3 (non-malignant) | 55 | 8.4 | 3.5 |

Target Identification and Mechanism of Action

While a definitive direct molecular target for this compound has not been experimentally validated, current research points to a multi-faceted mechanism of action centered on the induction of apoptosis and DNA damage.

Proposed Direct Molecular Targets (In Silico and Analog-Based Evidence)

-

Kinases: The indole-thiazolidinone scaffold is a common feature in many kinase inhibitors. In silico docking studies on similar thiazolidinone derivatives suggest potential binding to various kinases involved in cell cycle regulation and signaling, such as Cyclin-Dependent Kinases (CDKs).[2] The observed decrease in Cdk2 protein expression in HCT116 and MCF-7 cells treated with this compound supports this hypothesis, although it could also be an indirect effect.

-

Tubulin: Some indole-thiazolidinone hybrids have been shown to inhibit tubulin polymerization, a key process in cell division.[3] This remains a plausible, yet unconfirmed, target for this compound.

-

Carbonic Anhydrase: In silico studies of thiazolidinone-bearing sulfonamides have indicated potential inhibition of carbonic anhydrase IX, an enzyme associated with tumor progression.[4]

Verified Downstream Effects

-

Induction of Apoptosis: this compound triggers programmed cell death in cancer cells. Western blot analysis has confirmed the activation of the intrinsic apoptotic pathway through the upregulation of Bax, and the cleavage of Caspase-3 and PARP-1.[1]

-

DNA Damage: The compound induces DNA strand breaks, as demonstrated by the Comet assay. The precise mechanism of DNA damage (e.g., direct interaction, inhibition of DNA repair enzymes, or generation of reactive oxygen species) is yet to be elucidated.

-

Cell Cycle Progression: Interestingly, at a concentration of 45 µM, this compound did not significantly affect the G1/S phase transition in HepG2 cells, suggesting its primary cytotoxic mechanism might not be cell cycle arrest at this specific checkpoint.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound-Induced Apoptosis

Caption: Proposed signaling cascade of this compound-induced apoptosis.

Experimental Workflow for Target Identification

Caption: A generalized workflow for the identification of the direct molecular target of this compound.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) from the dose-response curves.

DNA Damage Assessment (Comet Assay)

-

Cell Treatment: Treat cells with this compound for a specified duration.

-

Cell Embedding: Mix treated cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and cytoplasm, leaving the nuclear DNA.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to electrophoresis.

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize under a fluorescence microscope.

-

Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the "comet tail" relative to the "head" using specialized software.

Analysis of Apoptotic Proteins (Western Blot)

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against Bax, Caspase-3, PARP-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

Cell Cycle Analysis (Flow Cytometry)

-

Cell Fixation: Harvest treated and untreated cells and fix them in ice-cold 70% ethanol.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.

-

Data Analysis: Deconvolute the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

This compound is a promising preclinical candidate that induces apoptosis and DNA damage in various cancer cell lines. While its downstream effects are well-characterized, the definitive identification of its direct molecular target(s) is a critical next step in its development. Future research should focus on:

-

Comprehensive Target Deconvolution Studies: Employing techniques such as affinity chromatography-mass spectrometry, chemical proteomics, and cellular thermal shift assays (CETSA) to identify the direct binding partners of this compound.

-

In-depth Kinase Profiling: Screening the compound against a large panel of kinases to determine its selectivity and potency as a potential kinase inhibitor.

-

Validation of Predicted Targets: Experimentally validating the in silico predicted targets through binding assays, enzymatic assays, and cellular target engagement studies.

A thorough understanding of the direct molecular interactions of this compound will be instrumental in optimizing its therapeutic potential, identifying predictive biomarkers for patient stratification, and designing next-generation anticancer agents with improved efficacy and safety profiles.

References

- 1. Synthesis of novel indole-thiazolidinone hybrid structures as promising scaffold with anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In silico identification and biochemical validation of plausible molecular targets of 4-thiazolidinone derivative Les-3833 as a potential anticancer agent | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]

- 3. mdpi.com [mdpi.com]

- 4. In silico study of five new sulfonamide derivatives bearing a thiazolidine-4-one moiety: targeting carbonic anhydrase IX [rcpp-ie.com]

In-Depth Technical Guide: The Core Mechanism of Anticancer Agent 43, atriazolo[4,5-d]pyrimidine Derivative, in Caspase-3 Activation

In-Depth Technical Guide: The Core Mechanism of Anticancer Agent 43, a[1][2][3]triazolo[4,5-d]pyrimidine Derivative, in Caspase-3 Activation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the anticancer agent designated as compound 43 , a novel[1]triazolo[4,5-d]pyrimidine derivative bearing a hydrazone moiety. The focus of this document is its mechanism of action, specifically the induction of apoptosis through the activation of caspase-3 in cancer cells. All data and protocols are synthesized from the available scientific literature.

Executive Summary

Compound 43 has emerged as a potent anticancer agent with significant antiproliferative activity against various cancer cell lines. Notably, it demonstrates a high degree of selectivity, being more cytotoxic to cancer cells than to normal cells. The primary mechanism of its anticancer effect is the induction of apoptosis, or programmed cell death, mediated by the activation of the intrinsic mitochondrial pathway. This culminates in the activation of effector caspase-3, a key executioner of apoptosis. Mechanistic studies reveal that compound 43 disrupts mitochondrial membrane potential, modulates the expression of key Bcl-2 family proteins, and activates the caspase cascade, positioning it as a promising candidate for further preclinical and clinical development.

Quantitative Data Presentation

The antiproliferative activity of compound 43 has been evaluated against a panel of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of its potency.

| Cell Line | Cancer Type | IC50 (µM) |

| MGC-803 | Human Gastric Carcinoma | 0.85 |

| GES-1 | Human Gastric Epithelial (Normal) | 56.17 |

The significant difference in the IC50 value between the MGC-803 cancer cell line and the normal GES-1 cell line highlights the selective anticancer activity of compound 43.

Signaling Pathways and Mechanisms of Action

Compound 43 induces apoptosis in cancer cells through the intrinsic mitochondrial pathway. This signaling cascade involves a series of well-orchestrated molecular events, as detailed below.

Induction of Mitochondrial Dysfunction

The initiation of apoptosis by compound 43 is marked by a significant decrease in the mitochondrial membrane potential (MMP). The loss of MMP is a critical event that leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm.

Modulation of Bcl-2 Family Proteins

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. Compound 43 has been shown to modulate the expression of these proteins to favor apoptosis. Specifically, it upregulates the expression of pro-apoptotic proteins such as Bax, Bak, and PUMA, while downregulating the expression of anti-apoptotic proteins like Bcl-2 and Mcl-1. This shift in the balance between pro- and anti-apoptotic Bcl-2 family members facilitates the permeabilization of the outer mitochondrial membrane.

Activation of the Caspase Cascade

The release of cytochrome c from the mitochondria, triggered by the aforementioned events, leads to the formation of the apoptosome and the activation of initiator caspase-9. Activated caspase-9 then cleaves and activates the effector caspase-3.

The activated caspase-3 is responsible for the execution phase of apoptosis, cleaving a multitude of cellular substrates, which ultimately leads to the characteristic morphological and biochemical hallmarks of apoptotic cell death.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of compound 43.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of compound 43 on cancer cells.

-

Cell Seeding: Cancer cells (e.g., MGC-803) are seeded in 96-well plates at a density of 5 x 103 cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of compound 43 and a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 hours).

-

MTT Incubation: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Apoptosis Analysis by Annexin V-FITC/PI Staining

This flow cytometry-based assay quantifies the percentage of apoptotic cells.

-

Cell Treatment: MGC-803 cells are treated with different concentrations of compound 43 for 24 hours.

-

Cell Harvesting and Staining: Cells are harvested, washed with cold PBS, and resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to measure the changes in the expression levels of key proteins involved in the apoptotic pathway.

-

Protein Extraction: MGC-803 cells are treated with compound 43 for a specified time. The cells are then lysed using RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk and then incubated with primary antibodies against target proteins (e.g., Caspase-3, Cleaved Caspase-3, Bax, Bcl-2, etc.) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software, with a housekeeping protein (e.g., β-actin or GAPDH) used as a loading control.

Conclusion

This compound, atriazolo[4,5-d]pyrimidine derivative, demonstrates significant and selective anticancer activity. Its ability to induce apoptosis through the mitochondrial pathway, culminating in the activation of caspase-3, underscores its potential as a therapeutic agent. The detailed mechanistic insights and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in the further exploration of this promising compound. Future studies should focus on in vivo efficacy, pharmacokinetic profiling, and safety assessments to translate these promising preclinical findings into clinical applications.

References

In-Depth Technical Guide: The Core Mechanism of Anticancer Agent 43 and PARP1 Cleavage

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anticancer agent 43, also identified as compound 3a, has emerged as a potent cytotoxic agent against a range of human cancer cell lines. This technical guide delves into the core mechanism of action of this novel pyridazine derivative, with a specific focus on its role in inducing apoptosis via the cleavage of Poly(ADP-ribose) polymerase 1 (PARP1). This document provides a comprehensive summary of the available quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows involved in the characterization of this compound.

Introduction

This compound, chemically known as 4-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-6-(p-tolyl)pyridazin-3(2H)-one, is a novel synthetic compound that has demonstrated significant anticancer properties. Research indicates that its primary mechanism of action involves the induction of programmed cell death, or apoptosis, in cancer cells. A key event in this process is the cleavage of PARP1, a nuclear enzyme critical for DNA repair and cell death pathways.

This guide serves as a technical resource for researchers in oncology and drug development, providing a consolidated overview of the biological effects of this compound and the methodologies used to elucidate its function.

Quantitative Data Summary

The cytotoxic and biological activities of this compound have been quantified across various cancer cell lines. The following tables summarize the key findings.

Table 1: In Vitro Cytotoxicity (GI50)

The half-maximal growth inhibition (GI50) values demonstrate the potency of this compound against several human cancer cell lines, as well as its lower toxicity towards normal cell lines.[1]

| Cell Line | Cancer Type | GI50 (µM) |

| HepG2 | Liver Carcinoma | 12.1[1] |

| MCF-7 | Breast Adenocarcinoma | 0.7[1] |

| HCT116 | Colon Carcinoma | 0.8[1] |

| HeLa | Cervical Carcinoma | 49.3[1] |

| A549 | Lung Carcinoma | 9.7 |

| WM793 | Melanoma | 80.4 |

| THP-1 | Acute Monocytic Leukemia | 62.4 |

| HaCaT | Keratinocyte | 98.3 |

| Balb/c 3T3 | Mouse Embryo Fibroblast | 40.8 |

Table 2: Induction of DNA Damage

The genotoxic potential of this compound was assessed via the comet assay, measuring the percentage of DNA in the tail and the Olive Tail Moment (OTM).

| Cell Line | Concentration (µM) | Tail DNA (%) | OTM |

| HCT116 | 0.7, 45, 55 | 16.1 | 3.7 |

| HepG2 | 0.7, 45, 55 | 26.2 | 13.2 |

| Balb/c 3T3 | 0.7, 45, 55 | 8.4 | 3.5 |

Core Mechanism of Action: Apoptosis Induction and PARP1 Cleavage

This compound exerts its cytotoxic effects primarily through the induction of apoptosis. This process is mediated by a caspase-dependent pathway, culminating in the cleavage of key cellular proteins, including PARP1.

Signaling Pathway

The apoptotic cascade initiated by this compound involves the activation of the intrinsic pathway, characterized by the involvement of the Bax protein and caspase-3. Activated caspase-3 is a critical executioner caspase that cleaves numerous cellular substrates, including PARP1, leading to the characteristic biochemical and morphological hallmarks of apoptosis.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound. These protocols are based on standard laboratory procedures and should be adapted as necessary for specific experimental conditions.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on cell proliferation.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).

-

Incubate the plate for 72 hours at 37°C and 5% CO₂.

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and the GI50 value.

Western Blot Analysis for PARP1 Cleavage

This technique is used to detect the cleavage of PARP1, a hallmark of apoptosis.

Materials:

-

HepG2 cells

-

This compound (45 µM)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: Rabbit anti-PARP1, Rabbit anti-cleaved PARP1, Rabbit anti-Bax, Rabbit anti-Caspase-3, and a loading control (e.g., Rabbit anti-β-actin or anti-GAPDH)

-

HRP-conjugated anti-rabbit secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Treat HepG2 cells with 45 µM of this compound for 24 hours.

-

Lyse the cells and quantify the protein concentration.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Detect the protein bands using an imaging system.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

-

HepG2 cells

-

This compound (45 µM)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Treat HepG2 cells with 45 µM of this compound for 24 hours.

-

Harvest the cells, including any floating cells from the supernatant.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Conclusion

This compound is a promising preclinical candidate that demonstrates potent and selective cytotoxicity against various cancer cell lines. Its mechanism of action, centered on the induction of apoptosis through a Bax- and caspase-3-dependent pathway leading to PARP1 cleavage, highlights its potential as a targeted therapeutic. The data and protocols presented in this guide provide a foundational resource for further investigation and development of this compound as a novel anticancer agent. Further studies are warranted to explore its in vivo efficacy and to fully elucidate the upstream signaling events that trigger the apoptotic cascade.

References

Technical Whitepaper: Understanding Bax-Dependent Apoptosis Induced by Small Molecule Anticancer Agents

A Guide for Researchers and Drug Development Professionals

Disclaimer: The term "Anticancer agent 43" is a placeholder. This document uses Gossypol, a well-characterized natural compound, as a representative example of a small molecule that induces Bax-dependent apoptosis to illustrate the core concepts, data, and methodologies.

Introduction: Targeting the Intrinsic Apoptosis Pathway

Apoptosis, or programmed cell death, is a crucial physiological process for maintaining tissue homeostasis. Its dysregulation is a hallmark of cancer, enabling tumor cells to evade death and proliferate uncontrollably.[1] The intrinsic (or mitochondrial) pathway of apoptosis is a key target for cancer therapy, as it is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which can be modulated by small molecule agents.[2] At the core of this pathway lies the pro-apoptotic protein Bax. In healthy cells, Bax exists as a dormant monomer primarily in the cytosol.[1] Upon receiving an apoptotic stimulus, Bax undergoes a series of conformational changes, translocates to the mitochondria, oligomerizes, and forms pores in the outer mitochondrial membrane.[3] This event, known as Mitochondrial Outer Membrane Permeabilization (MOMP), is considered the "point of no return" in apoptosis.[4] MOMP leads to the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis.

This technical guide provides an in-depth overview of the mechanisms underlying Bax-dependent apoptosis, using the natural compound Gossypol as a model for "this compound." We will explore its mode of action, present relevant quantitative data, detail key experimental protocols, and visualize the associated biological and experimental workflows.

Core Mechanism of Action: Modulation of the Bcl-2 Family

The Bcl-2 family of proteins are the primary regulators of MOMP and can be broadly classified into three groups:

-

Anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1): These proteins prevent apoptosis by sequestering pro-apoptotic members.

-

Pro-apoptotic effector proteins (Bax and Bak): When activated, these proteins oligomerize to form pores in the mitochondrial outer membrane.

-

BH3-only proteins (e.g., Bid, Bim, Bad, Puma, Noxa): These proteins act as sensors of cellular stress and initiators of apoptosis. They function by either directly activating Bax and Bak or by inhibiting the anti-apoptotic Bcl-2 proteins.

"this compound" (Gossypol) induces apoptosis by directly influencing the balance of these proteins. Studies have shown that Gossypol treatment in prostate cancer cells leads to the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xL, and the upregulation of the pro-apoptotic protein Bax at both the mRNA and protein levels. This shift in the Bax/Bcl-2 ratio facilitates the activation and oligomerization of Bax at the mitochondria, leading to the subsequent activation of the caspase cascade.

The signaling cascade initiated by "this compound" is depicted below.

Quantitative Data Summary

The efficacy of an anticancer agent is determined through quantitative analysis of its effects on cancer cells. The following tables summarize the reported effects of Gossypol ("this compound") on various cancer cell lines.

Table 1: Cell Viability (IC50 Values) The half-maximal inhibitory concentration (IC50) represents the concentration of a drug required for 50% inhibition of cell viability in vitro.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Citation |

| DU-145 | Prostate | 5 | 72 | |

| PC-3 | Prostate | 3 | 72 | |

| LAPC4 | Prostate | 4 | 72 | |

| BxPC-3 | Pancreatic | 14 | 24 | |

| MIA PaCa-2 | Pancreatic | 15 | 24 |

Table 2: Modulation of Apoptotic Protein Expression Western blot analysis is commonly used to quantify the changes in protein levels following drug treatment.

| Cell Line | Protein | Effect of Gossypol Treatment | Citation |

| DU-145 | Bcl-2 | Dose-dependent decrease | |

| DU-145 | Bcl-xL | Dose-dependent decrease | |

| DU-145 | Bax | Dose-dependent increase | |

| BxPC-3 | Bax/Bcl-2 Ratio | Increased | |

| MIA PaCa-2 | Bax/Bcl-2 Ratio | Increased |

Table 3: Induction of Apoptosis and Caspase Activation Apoptosis induction is confirmed by methods like Annexin V staining and measuring the activity of executioner caspases.

| Cell Line | Assay | Result with 10 µM Gossypol | Exposure Time (hours) | Citation |

| DU-145 | Annexin V / PI Staining | 52% apoptotic cells | 72 | |

| DU-145 | Caspase-9 Activity | Time-dependent increase | 24-72 | |

| DU-145 | Caspase-3/7 Activity | Time-dependent increase | 24-72 | |

| DU-145 | Caspase-8 Activity | No significant effect | 24-72 |

Key Experimental Protocols

Reproducible and robust experimental design is critical for evaluating anticancer agents. This section provides detailed methodologies for key assays used to study Bax-dependent apoptosis.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 4,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Drug Treatment: Treat cells with a range of concentrations of the anticancer agent and incubate for the desired period (e.g., 24, 48, 72 hours). Include untreated and vehicle-only controls.

-